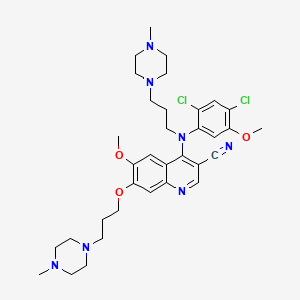
1-Methyl-4-propylpiperazine Bosutinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-propylpiperazine Bosutinib is a potent second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myeloid leukemia (CML) and is known for its dual inhibition of Src and ABL kinases . This compound has shown significant efficacy in patients who are resistant or intolerant to prior therapies, making it a valuable option in the oncology field .
Preparation Methods
The synthesis of 1-Methyl-4-propylpiperazine Bosutinib involves several steps. One common method includes the reaction of 4-methylpiperazine with propyl bromide to form 1-methyl-4-propylpiperazine. This intermediate is then reacted with 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile to form the final product . Industrial production methods often involve crystallization from various solvents to achieve high purity and stability .
Chemical Reactions Analysis
1-Methyl-4-propylpiperazine Bosutinib undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Scientific Research Applications
1-Methyl-4-propylpiperazine Bosutinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors.
Biology: The compound is utilized in cellular studies to understand the mechanisms of kinase inhibition.
Mechanism of Action
The mechanism of action of 1-Methyl-4-propylpiperazine Bosutinib involves the inhibition of the BCR-ABL kinase, which is responsible for the proliferation of leukemic cells. It also inhibits Src-family kinases, including Src, Lyn, and Hck . This dual inhibition disrupts multiple signaling pathways, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
1-Methyl-4-propylpiperazine Bosutinib is often compared with other tyrosine kinase inhibitors such as imatinib, nilotinib, and dasatinib. Unlike these compounds, Bosutinib has a unique side effect profile with fewer cardiovascular and thromboembolic events . Similar compounds include:
Imatinib: The first tyrosine kinase inhibitor used in the treatment of CML.
Nilotinib: A second-generation inhibitor with a different side effect profile.
Dasatinib: Another second-generation inhibitor known for its broad spectrum of activity.
Properties
Molecular Formula |
C34H45Cl2N7O3 |
|---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
4-[2,4-dichloro-5-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]anilino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C34H45Cl2N7O3/c1-39-10-14-41(15-11-39)7-5-9-43(30-22-31(44-3)28(36)20-27(30)35)34-25(23-37)24-38-29-21-33(32(45-4)19-26(29)34)46-18-6-8-42-16-12-40(2)13-17-42/h19-22,24H,5-18H2,1-4H3 |
InChI Key |
KREAHQAQNLTGOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















